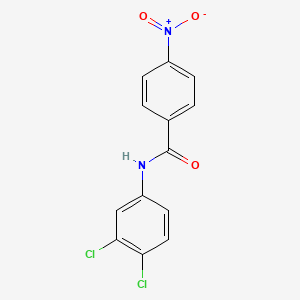

N-(3,4-dichlorophenyl)-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-11-6-3-9(7-12(11)15)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXYULSZFMEWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308478 | |

| Record name | N-(3,4-dichlorophenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10282-59-4 | |

| Record name | N-(3,4-Dichlorophenyl)-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10282-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 204345 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC204345 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-dichlorophenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N 3,4 Dichlorophenyl 4 Nitrobenzamide

Historical and Contemporary Approaches to the Synthesis of N-(3,4-dichlorophenyl)-4-nitrobenzamide

The primary and most conventional method for synthesizing this compound is through the acylation of 3,4-dichloroaniline (B118046) with 4-nitrobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, a well-established method for forming amide bonds from amines and acyl chlorides. mdpi.com The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. mdpi.com

Historically, methods for producing the parent compound, 4-nitrobenzamide (B147303), involved harsher conditions, such as reacting 4-nitrobenzoic acid with sulfamic acid in 30% oleum (B3057394) or with sulfamide (B24259) in pyridine. google.com Another approach involved the hydrolysis of 4-nitrophenylnitrile. google.com A more direct historical precursor to the modern standard method involved heating 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride, which was then reacted with ammonia (B1221849) to yield 4-nitrobenzamide. google.com These foundational techniques paved the way for the more refined contemporary methods used today.

Contemporary approaches focus on improving yield, purity, and reaction conditions. This includes the use of various catalysts and coupling agents. For the related synthesis of 4-nitrobenzamide from 4-nitrobenzoic acid and ammonia, catalytic systems involving boric acid or tetrabutoxytitanium with polyethylene (B3416737) glycol as a cocatalyst have been developed to increase yields to as high as 97%. google.com Other catalysts explored for general amide synthesis include cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), zinc(II) chloride, and ferric chloride. researchgate.net While applied to analogous reactions, these catalytic strategies represent the modern trend toward more efficient and specific synthesis that can be readily adapted for the production of this compound. The fundamental reaction, however, remains the condensation of the corresponding aniline (B41778) and acyl chloride (or carboxylic acid activated in situ).

Optimization of Reaction Conditions for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and byproducts. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.

In the synthesis of analogous compounds, dichloromethane is often used as the solvent. mdpi.com The choice of base is also critical; tertiary amines like triethylamine are commonly used to scavenge the HCl produced during the acylation with 4-nitrobenzoyl chloride. mdpi.com The molar ratio of reactants and the base is a key point of optimization. For instance, in a related synthesis, an excess of trimethylamine (B31210) (1.5 mmol) was used relative to the amine and acyl chloride (1 mmol each) to drive the reaction to completion. mdpi.com

Reaction time is another variable. The synthesis of a similar amide was completed within 30 minutes, with the progress monitored by Thin-Layer Chromatography (TLC). mdpi.com Temperature also plays a significant role. While many Schotten-Baumann reactions proceed readily at room temperature, some syntheses of related amides have involved heating or refluxing to ensure completion, particularly when starting from the less reactive carboxylic acid instead of the acyl chloride. nih.gov A patent for producing 4-nitrobenzamide highlights heating in an organic solvent in the presence of a specific catalytic system to achieve high yields. google.com

The table below summarizes key parameters from the synthesis of an analogous amide, providing a model for optimization.

| Parameter | Condition | Rationale | Source |

| Reactants | 2-(3-chlorophenyl)ethan-1-amine, 4-nitrobenzoyl chloride | Amine and Acyl Chloride | mdpi.com |

| Solvent | Dichloromethane | Common solvent for Schotten-Baumann reactions | mdpi.com |

| Base | Triethylamine | HCl scavenger | mdpi.com |

| Time | 30 minutes | Reaction completion monitored by TLC | mdpi.com |

| Yield | 90% | High efficiency under specified conditions | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. rsc.org This involves considering alternative solvents, catalysts, and energy sources. The goal is to develop sustainable processes that are safer and more efficient. rsc.org

One key principle is the use of greener catalysts. For similar amide syntheses, Ceric Ammonium Nitrate (CAN) has been used as a green catalyst under microwave irradiation, which provides a more energy-efficient heating method than conventional refluxing. researchgate.net Boric acid has also been reported as a promising catalyst for amidation in aqueous conditions. researchgate.net

Another green strategy is to avoid hazardous reagents. The traditional synthesis of the 4-nitrobenzoyl chloride precursor from 4-nitrobenzoic acid uses thionyl chloride, which is corrosive and toxic. google.com Direct condensation of 4-nitrobenzoic acid with 3,4-dichloroaniline using a catalyst avoids the need to isolate the reactive acyl chloride intermediate, thus reducing waste and hazard. Using urea (B33335) as a stable and easy-to-handle nitrogen source has been described as a greener alternative to ammonia gas for producing primary amides. researchgate.net

Solvent choice is also a major focus of green chemistry. While dichloromethane is effective, it is a volatile organic compound with environmental concerns. Research into greener solvents, such as dimethyl sulfoxide (B87167) (DMSO), ionic liquids, or even water, for amidation reactions is an active area. researchgate.net The ideal green synthesis would be a solvent-free reaction, a condition that has been achieved for some related amide syntheses. researchgate.net Applying these principles could lead to a more environmentally benign production process for this compound.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of this compound are driven by the search for molecules with modified properties. This involves systematic structural modifications to either the N-(3,4-dichlorophenyl) ring or the 4-nitrobenzoyl moiety.

A common strategy involves altering the substitution pattern on the aniline-derived portion of the molecule. For example, analogues such as N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide have been synthesized to explore the effects of different substituents on the phenyl ring. nih.gov The synthesis follows the same fundamental pathway: reacting 4-nitrobenzoyl chloride with the appropriately substituted aniline. nih.gov

Modifications can also be made to the benzoyl portion. An example is the synthesis of N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide, where the positions of the nitro group and a newly introduced methyl group are altered. sigmaaldrich.com

More complex derivatives have also been created. One study reports the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.govresearchgate.net The synthesis for these compounds is a multi-step process. It begins with 2-chloro-4-nitrobenzoic acid, which is converted to an intermediate acid chloride. This intermediate is then reacted with various anilines or amines to produce the final amide derivatives. nih.gov This approach demonstrates how the core benzamide (B126) structure can be significantly elaborated to create a library of related compounds.

Regioselective and Stereoselective Synthesis of this compound Derivatives

Regioselectivity is a critical consideration in the synthesis of derivatives of this compound, as it dictates the precise placement of functional groups on the aromatic rings. The introduction of a third substituent onto either the dichlorophenyl or the nitrobenzoyl ring can lead to multiple isomers, making controlled synthesis essential. nih.gov

For instance, in the synthesis of N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide, the starting material would need to be 4-methyl-3-nitrobenzoic acid to ensure the correct arrangement of the methyl and nitro groups on the benzoyl ring. sigmaaldrich.com Similarly, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-aryl-4-nitrobenzamide derivatives relies on the specific regiochemistry of the starting material, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, to establish the relative positions of the chloro, sulfamoyl, and nitro groups. nih.gov The development of one-step, regioselective methods for functionalizing N-heterocycles highlights the importance of this concept in modern organic synthesis. nih.gov

Stereoselectivity is not relevant for the parent molecule this compound as it is achiral. However, it would become a crucial factor if chiral centers were introduced into its derivatives. For example, if an analogue were synthesized using a chiral amine or if a substituent contained a stereocenter, methods to control the stereochemical outcome of the reaction would be necessary to produce a single enantiomer or diastereomer.

Impact of Substituent Modifications on Synthetic Yields and Purity

Modifying the substituents on either aromatic ring of the core structure can significantly influence the reaction's outcome, affecting both the yield and purity of the resulting product. The electronic and steric properties of the substituents play a major role in the reactivity of the starting materials.

In the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the yield varied considerably depending on the nature of the amine used. nih.gov For example, the introduction of a bromine atom to the N-phenyl ring resulted in different yields depending on its position. This demonstrates that both the type of substituent and its position are critical factors.

The table below illustrates the impact of substituent position on the yield of two isomeric bromo-derivatives.

| Compound | Substituent on N-phenyl ring | Yield (%) | Source |

| 5f | 4-Bromo | 91.30 | nih.gov |

| 5g | 3-Bromo | 44.92 | nih.gov |

Generally, electron-withdrawing groups on the aniline can decrease its nucleophilicity, potentially slowing the reaction and requiring more forcing conditions, which might lower the yield and purity. Conversely, electron-donating groups can increase nucleophilicity and facilitate the reaction. In one study, electron-donating (CH3) and electron-withdrawing (NO2) groups on the N-phenyl ring were noted to have a strong influence on the biological activity of the resulting compounds, which is often correlated with their electronic nature affecting reactivity during synthesis. nih.gov The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, an analogue with a flexible ethyl linker, was reported to proceed in a high yield of 90%, suggesting that moving the substituted phenyl group away from the amide nitrogen does not adversely affect the synthesis. mdpi.com

Analytical Purity Assessment of Synthesized this compound

A comprehensive analytical assessment is essential to confirm the identity and determine the purity of synthesized this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used to monitor the progress of the synthesis in real-time. mdpi.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can observe the disappearance of reactants and the appearance of the product spot. The retention factor (Rf value) serves as a preliminary indicator of identity. nih.gov

Melting Point: The melting point is a classic and straightforward method to assess purity. A pure crystalline solid will have a sharp and defined melting point range. Impurities typically depress and broaden this range. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation. mdpi.comnih.gov ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule. Together, they allow for an unambiguous confirmation of the compound's structure. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H bond, the carbonyl (C=O) group of the amide, and the nitro (NO₂) group. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of the molecular ion. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass measurement. mdpi.com MS also reveals fragmentation patterns that can further help to confirm the structure. mdpi.com

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray diffraction analysis provides the definitive, three-dimensional structure of the molecule, confirming connectivity and conformation. researchgate.net

The table below lists the analytical techniques used for the characterization of related benzamide derivatives.

| Analytical Technique | Purpose | Source |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, Purity check | mdpi.comnih.gov |

| Melting Point (m.p.) | Purity assessment | nih.gov |

| ¹H NMR, ¹³C NMR | Structural elucidation | mdpi.comnih.gov |

| Infrared (IR) Spectroscopy | Functional group identification | nih.gov |

| Mass Spectrometry (MS/HRMS) | Molecular weight and formula determination | mdpi.commdpi.com |

| X-ray Crystallography | Definitive 3D structure determination | researchgate.net |

Advanced Spectroscopic and Structural Characterization of N 3,4 Dichlorophenyl 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-(3,4-dichlorophenyl)-4-nitrobenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ), providing a detailed map of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the amide (N-H) proton.

4-Nitrobenzoyl Ring Protons: The two protons adjacent to the carbonyl group and the two protons adjacent to the nitro group will appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons on the carbon atoms ortho to the electron-withdrawing nitro group are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the protons ortho to the carbonyl group. For a similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, these protons appear as an AA'BB' pattern between δ 8.04 and 8.40 ppm. rsc.org

3,4-Dichlorophenyl Ring Protons: This ring system will show three protons with distinct chemical shifts. The proton on the carbon between the two chlorine atoms (C-2) will likely appear as a doublet, the proton at C-5 will be a doublet of doublets, and the proton at C-6 will be a doublet. Their exact positions would be influenced by the electronic effects of the chlorine atoms and the amide linkage.

Amide Proton (N-H): The amide proton typically appears as a broad singlet in the downfield region of the spectrum, often between δ 8.0 and 10.0 ppm. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. In N-(3-chlorophenethyl)-4-nitrobenzamide, the amide proton signal is a triplet at δ 8.95 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found in the downfield region, typically between 160 and 170 ppm. For instance, the carbonyl carbon in N-(3-chlorophenethyl)-4-nitrobenzamide resonates at δ 165.05 ppm. rsc.org

Aromatic Carbons: The spectrum will display multiple signals for the aromatic carbons. The carbons attached to the nitro group and chlorine atoms will be significantly influenced, and their chemical shifts can be predicted using incremental rules. The carbon bearing the nitro group (C-NO₂) is typically deshielded, appearing around 145-150 ppm. rsc.org Carbons bonded to chlorine atoms (C-Cl) are also shifted downfield. The remaining aromatic carbons will appear in the typical range of δ 120-140 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on general principles and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | 8.5 - 9.5 (broad singlet) | N/A |

| Amide (C=O) | N/A | 164 - 166 |

| 4-Nitrobenzoyl Ring (CH) | 8.0 - 8.5 (AA'BB' system) | 123 - 130 |

| 4-Nitrobenzoyl Ring (C-NO₂) | N/A | 148 - 150 |

| 4-Nitrobenzoyl Ring (C-C=O) | N/A | 140 - 143 |

| 3,4-Dichlorophenyl Ring (CH) | 7.3 - 8.0 (multiplets) | 120 - 135 |

| 3,4-Dichlorophenyl Ring (C-Cl) | N/A | 130 - 134 |

| 3,4-Dichlorophenyl Ring (C-N) | N/A | 138 - 141 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide.

C=O Stretching (Amide I band): A strong, sharp absorption band between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.

N-H Bending (Amide II band): This band appears around 1510-1550 cm⁻¹ and is a result of the coupling of N-H in-plane bending and C-N stretching vibrations.

NO₂ Stretching: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. nih.gov

C-Cl Stretching: The stretching vibrations for the C-Cl bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions occur in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3500 | Medium-Strong |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 | Strong |

| Amide (N-H) | Bending (Amide II) | 1510 - 1550 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | Strong |

| Aromatic (C-H) | Stretching | > 3000 | Medium-Weak |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium-Weak |

| Aryl Halide (C-Cl) | Stretching | 600 - 800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, promoting electrons from a ground state to a higher energy excited state. In this compound, the conjugated system of the aromatic rings, the carbonyl group, and the nitro group will give rise to characteristic absorptions. The presence of the nitrobenzoyl and dichlorophenyl chromophores would likely result in strong absorptions in the UV region. For example, N-(3-chlorophenethyl)-4-nitrobenzamide exhibits two maximum absorption wavelengths (λ_max) in methanol (B129727) at 239 nm and 290 nm. mdpi.com A similar profile would be expected for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula of this compound is C₁₃H₈Cl₂N₂O₃, giving it a monoisotopic mass of approximately 310.99 Da.

Under electrospray ionization (ESI) conditions, the compound would be expected to form a protonated molecule [M+H]⁺ with an m/z of approximately 311.99. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, revealing characteristic structural motifs. Key fragmentation pathways would likely involve:

Amide Bond Cleavage: The most common fragmentation would be the cleavage of the amide bond, leading to two primary fragment ions:

The 4-nitrobenzoyl cation at m/z 150.

The 3,4-dichloroaniline (B118046) radical cation or a related fragment.

Loss of Nitro Group: Fragmentation could also involve the loss of the nitro group (NO₂) as a radical (loss of 46 Da) or nitrous acid (HNO₂) (loss of 47 Da) from the precursor or fragment ions.

Loss of Carbonyl Group: Subsequent loss of a carbonyl group (CO) as a neutral molecule (loss of 28 Da) from the benzoyl fragment is also a common pathway.

For the related compound N-(3,5-dichlorophenyl)-4-nitrobenzamide, predicted ESI-MS data shows the [M+H]⁺ ion at m/z 310.99848. uni.lu

X-ray Crystallography for this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and torsion angles, and reveals how molecules pack together in a crystal lattice.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of similar structures provides insight into its likely solid-state characteristics. For instance, the crystal structure of the related N-(4-chlorophenyl)-4-nitrobenzamide reveals a nearly planar molecule. nih.gov

Polymorphism , the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly in rigid, planar molecules like benzamides that can form various intermolecular interactions. nih.gov Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and can exhibit different physical properties. nih.gov Studying polymorphism is crucial for understanding the stability and properties of a solid material. The structural characterization of different polymorphic forms allows for an in-depth study of the relationship between molecular conformation and intermolecular interactions. chemicalbook.com

The conformation of this compound in the solid state would be defined by the torsion angles between the two aromatic rings and the central amide plane. In the crystal structure of N-(4-chlorophenyl)-4-nitrobenzamide, the dihedral angle between the aromatic rings is only 4.63°, indicating a high degree of planarity. nih.gov

The molecular packing would be dominated by a network of intermolecular interactions. Key interactions would include:

N-H···O Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor, and the oxygen atoms of the carbonyl and nitro groups are strong acceptors. The formation of N-H···O=C or N-H···O=N hydrogen bonds is highly probable and would likely be a primary driver of the crystal packing, often forming chains or dimeric motifs. In N-(4-chlorophenyl)-4-nitrobenzamide, strong intermolecular N-H···O(nitro) hydrogen bonds link the molecules into zigzag chains. nih.gov

C-H···O and C-H···Cl Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and oxygen acceptors, are also expected to contribute to the stability of the crystal lattice.

π-π Stacking: The presence of two aromatic rings could facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

Halogen Bonding: Chlorine atoms can act as halogen bond donors, potentially forming C-Cl···O or C-Cl···N interactions, which can play a significant role in directing the crystal packing.

The interplay of these various strong and weak intermolecular forces dictates the final three-dimensional architecture of the crystal. chemicalbook.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(3-chlorophenethyl)-4-nitrobenzamide |

| N-(4-chlorophenyl)-4-nitrobenzamide |

| N-(3,5-dichlorophenyl)-4-nitrobenzamide |

| 4-nitrobenzoyl cation |

Molecular Interactions and Mechanistic Insights of N 3,4 Dichlorophenyl 4 Nitrobenzamide in Vitro/cellular

Identification of Putative Molecular Targets for N-(3,4-dichlorophenyl)-4-nitrobenzamide

The identification of molecular targets is a critical step in understanding the pharmacological profile of a compound. This typically involves a combination of computational predictions and experimental validations. For this compound, specific molecular targets have not been explicitly identified in the available literature. However, the general approaches to target identification are well-established.

Cell-free enzyme assays are a primary method to screen for interactions between a compound and specific enzymes. There is no specific enzyme inhibition or activation data available for this compound. However, studies on structurally similar benzamide (B126) derivatives have demonstrated inhibitory activity against various enzymes.

For instance, a series of N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides were identified as potent inhibitors of alkaline phosphatase. researchgate.net Kinetic studies revealed that some of these compounds act as non-competitive inhibitors. researchgate.net Another study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed potent inhibitory activity against α-glucosidase and α-amylase, suggesting their potential as antidiabetic agents. nih.gov The presence of electron-donating and electron-withdrawing groups on the phenyl ring was found to significantly influence the inhibitory activity. nih.gov

These findings suggest that this compound could potentially exhibit inhibitory activity against a range of enzymes, and its activity profile could be determined using similar cell-free assay systems.

Table 1: Enzyme Inhibition Data for Structurally Related Benzamide Derivatives

| Compound Class | Target Enzyme(s) | Type of Inhibition | Key Findings |

| N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides | Alkaline Phosphatase | Non-competitive | Identified as potent inhibitors relative to the standard. researchgate.net |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase, α-amylase | Not specified | Demonstrated potent to moderate inhibitory potential, suggesting antidiabetic properties. nih.gov |

Receptor binding assays are crucial for identifying if a compound interacts with specific cellular receptors. There is no specific receptor binding data available for this compound.

However, studies on other complex substituted benzamides have shown significant receptor affinity. For example, a series of N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides were found to be highly selective ligands for the dopamine (B1211576) D3 receptor. nih.gov These studies highlight the importance of the carboxamide linker for receptor selectivity. nih.gov The general principle of these assays involves using a radiolabeled ligand known to bind to the receptor of interest and measuring the displacement of this ligand by the test compound.

The potential of this compound to bind to various receptors could be investigated using similar in vitro binding assays with a panel of known receptors.

Elucidation of Signaling Pathways Modulated by this compound in Cellular Models

The specific signaling pathways modulated by this compound have not been elucidated in published research. The nitro group in similar compounds is known to be a versatile functional group that can influence a molecule's bioactivity, often through metabolic reduction to reactive intermediates. mdpi.com The electron-withdrawing nature of the nitro group can also facilitate interactions with nucleophilic sites in proteins, potentially impacting various signaling cascades. mdpi.com

Studies on other N-substituted benzamides, such as declopramide (B1670142), have shown that they can induce apoptosis through pathways involving the release of cytochrome c and the activation of caspase-9. nih.gov This suggests that this compound might modulate pathways related to apoptosis and cell stress. However, without direct experimental evidence, this remains speculative.

Mechanistic Basis of Cellular Effects of this compound

The mechanistic basis for any cellular effects of this compound is currently unknown. The following subsections discuss potential mechanisms based on studies of related compounds.

There is no direct evidence to suggest that this compound regulates the cell cycle or modulates apoptotic pathways. However, research on other N-substituted benzamides provides a framework for how it might act.

For example, the N-substituted benzamide, declopramide, has been shown to induce a G2/M cell cycle block in cancer cell lines. nih.gov This cell cycle arrest is followed by the induction of apoptosis, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov The apoptotic effects of declopramide were found to be independent of p53. nih.gov Another synthetic retinoid, N-(4-hydroxyphenyl) retinamide, has been observed to inhibit the growth of prostate cancer cells by inducing a block in the G1 to S phase transition of the cell cycle, which was associated with the suppression of c-myc gene expression. nih.gov

These findings suggest that a potential mechanism of action for this compound could involve interference with cell cycle progression and the activation of intrinsic apoptotic pathways.

Table 2: Effects of Structurally Related Compounds on Cell Cycle and Apoptosis

| Compound | Cell Line(s) | Effect on Cell Cycle | Apoptotic Pathway Modulation |

| Declopramide | 70Z/3, HL60 | G2/M block | Induces cytochrome c release and caspase-9 activation. nih.gov |

| N-(4-hydroxyphenyl) retinamide | PC3 | G1/S block | Associated with suppression of c-myc gene expression. nih.gov |

The effect of this compound on oxidative stress responses has not been directly studied. However, the 3,4-dichloroaniline (B118046) moiety, a potential metabolite or precursor, has been shown to induce oxidative stress. In a study on crucian carp, exposure to 3,4-dichloroaniline led to an increase in lipid peroxidation and alterations in the activity of antioxidant enzymes such as superoxide (B77818) dismutase. nih.gov It also caused a depletion of glutathione, a key cellular antioxidant. nih.gov

Conversely, other related phenolic compounds have demonstrated protective effects against oxidative stress. For example, methyl 3,4-dihydroxybenzoate has been shown to alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway. nih.gov

Given these contrasting findings for related structures, the role of this compound in the oxidative stress response is unclear and would require direct experimental investigation. It is plausible that the compound itself or its metabolites could either induce or protect against oxidative stress depending on the cellular context and metabolic pathways involved.

Structure Activity Relationship Sar Studies of N 3,4 Dichlorophenyl 4 Nitrobenzamide and Analogues

Impact of Structural Modifications on Biological Activity of N-(3,4-dichlorophenyl)-4-nitrobenzamide Derivatives

The biological activity of this compound derivatives can be significantly altered by making specific structural changes to the molecule. These modifications can enhance potency, selectivity, and other pharmacologically relevant properties.

The core structure of this compound consists of a 3,4-dichlorophenyl ring, a 4-nitrophenyl ring, and a central amide linkage. The biological activity of derivatives is influenced by modifications to these components. For instance, the strategic placement of chlorine atoms on a phenyl ring can notably enhance the inherent biological activity of a molecule. mdpi.com Similarly, the nitro group is a versatile functional group in drug design, contributing to a wide range of therapeutic applications. mdpi.com

In related compound series, such as aminophenyl benzamide (B126) derivatives, hydrophobic character has been identified as crucial for inhibitory activity. researchgate.net The addition of hydrophobic substituents can enhance inhibition. researchgate.net Furthermore, hydrogen bond donating groups can positively contribute to inhibitory potency, while electron-withdrawing groups may have a negative influence. researchgate.net

The following interactive table summarizes the impact of various structural modifications on the biological activity of this compound analogues, based on findings from related chemical series.

Interactive Data Table: Impact of Structural Modifications

| Structural Modification | Effect on Biological Activity | Rationale/Observations from Related Series | Supporting Evidence |

| Substitution on the dichlorophenyl ring | Altered potency and selectivity. | The position and nature of substituents on aromatic rings are critical for activity. Halogen atoms, like chlorine, can enhance bioactivity. mdpi.comnih.gov | Studies on various aryl-substituted compounds demonstrate the importance of phenyl ring substitution patterns. |

| Modification of the nitro group | Changes in electronic properties and bioactivity. | The nitro group is a key contributor to the molecule's electronic profile and can be involved in crucial interactions with biological targets. mdpi.com | The diverse pharmacological effects of nitro-containing compounds underscore its importance. mdpi.com |

| Alteration of the amide linker | Modified stability and binding interactions. | The amide bond is a central scaffold component, and its properties influence molecular conformation and metabolic stability. mdpi.com | The synthesis of amide bond-containing hybrid molecules is a common strategy in medicinal chemistry. mdpi.com |

| Introduction of hydrophobic groups | Potential increase in inhibitory activity. | Hydrophobic interactions are often key drivers of binding affinity. researchgate.net | QSAR studies on aminophenyl benzamides highlight the importance of hydrophobicity. researchgate.net |

| Addition of hydrogen bond donors/acceptors | Modulated binding affinity and specificity. | Hydrogen bonds are critical for specific molecular recognition at the target site. nih.gov | The presence of hydrogen bond donors and acceptors is a key determinant of inhibitory potency in many compound series. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgijnrd.org This approach uses molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop predictive models. mdpi.com

For analogues of this compound, QSAR models can be developed to predict their biological activity based on various descriptors. These models are invaluable in drug design for predicting the potency of unsynthesized compounds, thereby guiding synthetic efforts. nih.gov

Commonly used descriptors in QSAR studies include:

Hydrophobicity parameters: such as the logarithm of the octanol-water partition coefficient (logP), which is a measure of a molecule's lipophilicity. mdpi.com

Electronic parameters: which describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). nih.gov

Steric or topological parameters: which relate to the size and shape of the molecule. nih.gov

A typical QSAR model is represented by a mathematical equation that links these descriptors to biological activity. The predictive quality of a QSAR model is assessed through various statistical metrics, including the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govnih.gov A high Q² value (typically > 0.5) indicates good predictive ability. nih.gov

The following interactive table provides an overview of descriptors that would be relevant for QSAR modeling of this compound analogues and their potential impact on biological activity.

Interactive Data Table: Descriptors for QSAR Modeling

| Descriptor Type | Specific Descriptor Example | Potential Impact on Activity | Supporting Evidence |

| Hydrophobicity | logP (octanol-water partition coefficient) | Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in a target protein. mdpi.com | logP is a fundamental descriptor in many QSAR studies and is often correlated with toxicity and biological activity. mdpi.com |

| Electronic | Dipole Moment | Can influence long-range interactions with the biological target and affect solubility. nih.gov | Electronic descriptors are crucial for modeling interactions that are electrostatic in nature. nih.gov |

| Electronic | Nitro group charge | The partial charge on the nitro group can be critical for electrostatic interactions with the target. | The nitro group's strong electron-withdrawing nature significantly impacts the electronic profile of the molecule. mdpi.com |

| Steric | Molecular Weight/Volume | Affects how the molecule fits into the binding site of a target. | Steric parameters are fundamental in describing the complementarity between a ligand and its receptor. longdom.org |

| Topological | Molecular Connectivity Indices | Reflect the degree of branching in the molecule, which can influence binding. mdpi.com | Topological descriptors provide a numerical representation of molecular structure. mdpi.com |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with the biological target. nih.gov | The ability to form hydrogen bonds is a key determinant of binding affinity and selectivity. nih.gov |

Ligand Efficiency and Lipophilicity Effects in this compound Series

In the process of drug discovery and lead optimization, it is not sufficient for a compound to be merely potent. Metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) have been developed to assess the quality of a compound in relation to its size and lipophilicity. nih.gov

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as the pIC50 (or pKi) divided by the number of heavy atoms. nih.gov A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve its binding affinity. nih.gov

Lipophilicity , often quantified as logP, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov While a certain degree of lipophilicity is necessary for a molecule to cross biological membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased toxicity. nih.gov

Lipophilic Ligand Efficiency (LLE) combines potency and lipophilicity, calculated as pIC50 minus logP. nih.gov It provides a measure of how much potency is achieved for a given level of lipophilicity. A higher LLE is generally preferred. nih.gov

For the this compound series, structural modifications will impact both LE and LLE. For example, adding bulky, non-interacting groups to the molecule might increase its potency but would likely decrease its LE. Similarly, adding greasy, hydrophobic groups could increase potency through enhanced hydrophobic interactions but might lead to an unfavorable increase in logP and a lower LLE.

The following interactive table illustrates the interplay between structural modifications, lipophilicity, and ligand efficiency for analogues of this compound.

Interactive Data Table: Ligand Efficiency and Lipophilicity Effects

| Structural Modification | Expected Effect on Lipophilicity (logP) | Expected Effect on Ligand Efficiency (LE) | Rationale | Supporting Evidence |

| Addition of alkyl chains | Increase | Decrease | Increases molecular weight and hydrophobicity, often without a proportional increase in binding energy. nih.gov | The addition of non-polar groups generally increases lipophilicity. nih.gov |

| Introduction of polar functional groups (e.g., -OH, -NH2) | Decrease | May increase or decrease | Can form specific hydrogen bonds, potentially increasing potency and LE, but also increases polarity. nih.gov | The introduction of polar groups generally lowers logP. nih.gov |

| Enlarging the aromatic system (e.g., replacing phenyl with naphthyl) | Increase | Decrease | Increases size and lipophilicity, which may not be compensated by a proportional increase in binding affinity. nih.gov | Larger aromatic systems are more lipophilic. nih.gov |

| Optimizing substituent positions | Variable | Increase | Fine-tuning the position of substituents can lead to more favorable interactions with the target, improving binding energy per atom. | SAR studies often reveal that specific substitution patterns are optimal for activity. nih.gov |

Computational Chemistry and Cheminformatics for N 3,4 Dichlorophenyl 4 Nitrobenzamide

Molecular Docking Simulations of N-(3,4-dichlorophenyl)-4-nitrobenzamide with Predicted Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. A lower binding energy score typically indicates a more stable and favorable interaction.

Despite the utility of this technique, a review of published scientific literature reveals a lack of specific molecular docking studies performed on this compound. While research exists for structurally similar compounds and derivatives, the precise interactions, binding affinities, and predicted biological targets for this exact molecule have not been reported. Such a study would be necessary to identify potential protein targets and elucidate the molecular basis of its activity.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can be applied to a ligand-protein complex, previously identified through molecular docking, to assess its stability. By simulating the movements of the complex over a period of nanoseconds or longer, researchers can observe the dynamics of the interaction, confirm the stability of the binding pose, and identify key conformational changes in both the ligand and the protein upon binding.

As with molecular docking, there are no specific molecular dynamics simulation studies in the available scientific literature for this compound. Such simulations would provide valuable information on the stability of its potential binding to a biological target and the nature of the dynamic interactions that hold the complex together.

Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate a molecule's geometry, electronic structure, and various descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable.

A thorough search of scientific databases indicates that specific quantum chemical calculations for this compound have not been published. These calculations would be instrumental in understanding its electronic behavior, reactivity, and the nature of its chemical bonds, providing a deeper insight into its potential as a bioactive compound.

In Silico Prediction of ADMET Properties (Excluding in vivo and Human Data)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug development. Various computational models and software are used to predict these pharmacokinetic and toxicological parameters based on the chemical structure of a compound. These predictions help in identifying potential liabilities of a drug candidate before it enters more resource-intensive testing phases. Key predicted parameters often include aqueous solubility, blood-brain barrier permeability, intestinal absorption, and potential for inhibiting cytochrome P450 enzymes.

There are no specific published studies detailing the in silico ADMET prediction for this compound. While computational tools for these predictions are widely available, the results of such an analysis for this particular compound have not been reported in the scientific literature.

Table 1: Commonly Predicted ADMET Properties (General Parameters)

| Property Category | Predicted Parameter | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates if the compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |

| Toxicity | AMES Mutagenicity | Predicts the mutagenic potential of the compound. |

| hERG Inhibition | Assesses the risk of cardiac toxicity. |

Pharmacophore Modeling and Virtual Screening for Novel this compound Scaffolds

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules (scaffolds) that possess the same essential features and are therefore likely to exhibit similar biological activity.

No pharmacophore models have been specifically developed or published for this compound. The creation of such a model would be a valuable step in identifying new derivatives with potentially improved activity or properties.

Pre Clinical Biological Activity Studies of N 3,4 Dichlorophenyl 4 Nitrobenzamide in Vitro and Cell Based

Antiproliferative and Cytotoxic Activity in Diverse Cancer Cell Lines

The nitrobenzamide scaffold is a feature in various compounds investigated for their anticancer properties. mdpi.commdpi.com Research into structurally similar dichlorinated nitrobenzamide derivatives suggests potential antiproliferative and cytotoxic effects.

Studies on the analog, N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide, have demonstrated cytotoxic effects against human cancer cell lines. In vitro assays revealed its ability to inhibit cancer cell proliferation with specific half-maximal inhibitory concentrations (IC50). The IC50 values for this analog were determined to be 15.0 µM for the MCF-7 breast cancer cell line and 12.5 µM for the A549 lung cancer cell line.

Table 1: Cytotoxic Activity of N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15.0 |

This data pertains to the analog N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide and is presented to infer the potential activity of N-(3,4-dichlorophenyl)-4-nitrobenzamide.

The aforementioned data on N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide indicates a degree of specificity, with greater potency observed against the A549 lung cancer cell line compared to the MCF-7 breast cancer cell line. The proposed mechanism for its cytotoxic effects involves the induction of apoptosis in cancer cells, which is believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent activation of caspases.

Information regarding specific mechanisms of cellular resistance to this compound or its close analogs is not detailed in the currently available literature. General mechanisms of resistance to nitroaromatic compounds can include altered metabolic pathways that prevent the reduction of the nitro group to its active cytotoxic form.

Antimicrobial Activity against Bacterial and Fungal Strains (In Vitro)

The inclusion of both a nitro group and chlorinated phenyl ring suggests that this compound could possess antimicrobial properties. mdpi.commdpi.com These functional groups are present in many compounds with established antibacterial and antifungal activities.

Investigations into the analog N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide have confirmed its efficacy against common bacterial pathogens. The mechanism is thought to involve the bioreduction of the nitro group within the microbial cell, creating reactive intermediates that are toxic. Additionally, studies on 3,4-dichlorophenyl-ureas, which share the same dichlorinated aniline (B41778) moiety, have shown potent activity against Mycobacterium tuberculosis, indicating that this part of the structure contributes to antimicrobial effects. nih.gov

Table 2: Antimicrobial Efficacy of N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 32 µg/mL |

| Escherichia coli | Gram-negative | 64 µg/mL |

This data pertains to the analog N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide.

Anti-inflammatory and Immunomodulatory Effects in Cell Culture Models

Nitro-containing compounds have been explored for their anti-inflammatory effects. mdpi.com The mechanism of action for related analogs appears to be linked to the modulation of key inflammatory signaling pathways. For instance, N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Furthermore, studies on 3,4-dichlorophenyl-propanamide (DCPA), a compound containing the 3,4-dichloroaniline (B118046) structure, have demonstrated immunomodulatory activity. At high concentrations, DCPA was found to inhibit the production of cytokines by T cells, suggesting a potential role in modulating cellular immune responses. researchgate.net

Antiviral Activity in Cellular Infection Models

While direct antiviral studies on this compound are not available, the broader class of N-phenylbenzamide derivatives has been identified as a source of potential antiviral agents. researchgate.net A study focusing on this class of compounds reported the synthesis and evaluation of novel derivatives with activity against Enterovirus 71. researchgate.net

More specifically, a structurally relevant compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), which features both the 3,4-dichloro substitution and a nitro group, has shown significant antiviral activity. MDL-860 was found to inhibit the replication of 11 out of 12 tested picornaviruses in cell culture. nih.govnih.gov The mechanism of action appears to be the inhibition of an early event in the viral replication cycle that occurs after the virus uncoats but before the synthesis of viral RNA. nih.govnih.gov

Effects on Specific Metabolic Pathways in Cellular Systems

The biological activities of nitroaromatic compounds like this compound are often intrinsically linked to their metabolism within cells. A critical metabolic pathway for these molecules is nitroreduction. nih.gov This process involves the enzymatic reduction of the nitro group (NO₂) to a nitroso (NO) intermediate, followed by further reduction to a hydroxylamine (B1172632) (NHOH) and ultimately to an amine (NH₂). nih.gov

This reductive pathway is considered a form of metabolic activation. The highly reactive nitroso and hydroxylamine intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to the observed cytotoxic and antimicrobial effects. nih.gov This process can also lead to the production of reactive oxygen species (ROS), contributing to cellular stress and apoptosis. Enzymes implicated in the reduction of nitroaromatic compounds include NADPH: P450 oxidoreductase and xanthine oxidase. nih.gov

Biochemical Metabolism and Degradation Pathways of N 3,4 Dichlorophenyl 4 Nitrobenzamide in Vitro

Enzyme-Mediated Biotransformation of N-(3,4-dichlorophenyl)-4-nitrobenzamide in Isolated Enzyme Systems and Microsomes

The biotransformation of this compound is expected to be primarily mediated by cytochrome P450 (CYP) enzymes and nitroreductases found in liver microsomes and other subcellular fractions.

Liver microsomes are rich in CYP enzymes, which are crucial for the Phase I metabolism of a vast array of xenobiotics. For aromatic compounds like this compound, CYP-mediated oxidation is a major metabolic route. Studies on related dichlorinated aromatic compounds have demonstrated that CYP enzymes, such as those from the CYP3A family, can catalyze the hydroxylation of the chlorinated ring. For instance, the metabolism of o-dichlorobenzene can lead to the formation of dichlorophenyl methyl sulfones in rat liver microsomes, indicating the involvement of hepatic enzymes in the modification of the dichlorophenyl moiety. nih.gov

Furthermore, the amide linkage of the molecule may be subject to hydrolysis by amidases present in liver microsomes and S9 fractions, which would cleave the molecule into 3,4-dichloroaniline (B118046) and 4-nitrobenzoic acid. While the stability of the amide bond can vary significantly depending on the surrounding chemical structure, amide hydrolysis is a known metabolic pathway for many pharmaceutical compounds.

The nitroaromatic portion of the molecule is a prime target for nitroreductases. These enzymes, which are present in both mammalian tissues and gut microbiota, catalyze the reduction of the nitro group. This process is often a critical step in the bioactivation or detoxification of nitroaromatic compounds.

Table 1: Potential Enzyme Systems Involved in the Biotransformation of this compound

| Enzyme System | Subcellular Fraction | Potential Transformation |

| Cytochrome P450 (e.g., CYP3A4) | Liver Microsomes | Aromatic hydroxylation of the dichlorophenyl ring |

| Nitroreductases | Liver Microsomes, Cytosol | Reduction of the 4-nitro group |

| Amidases/Esterases | Liver Microsomes, S9 Fractions | Hydrolysis of the amide bond |

Identification and Characterization of Major Metabolites of this compound

Based on the expected enzymatic activities, several major metabolites of this compound can be predicted. The characterization of these metabolites would typically be performed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary metabolites are likely to result from three main reactions:

Nitroreduction: The reduction of the 4-nitro group is a highly probable metabolic pathway. This process occurs in a stepwise manner, initially forming a nitroso derivative (N-(3,4-dichlorophenyl)-4-nitrosobenzamide), followed by a hydroxylamine (B1172632) derivative (N-(3,4-dichlorophenyl)-4-(hydroxyamino)benzamide), and potentially culminating in the corresponding amine (4-amino-N-(3,4-dichlorophenyl)benzamide). The hydroxylamine intermediate is often reactive and can be a key player in the biological effects of nitroaromatic compounds. researchgate.net

Aromatic Hydroxylation: The dichlorophenyl ring is susceptible to hydroxylation by CYP enzymes. This could result in the formation of various phenolic metabolites, such as N-(3,4-dichloro-5-hydroxyphenyl)-4-nitrobenzamide or N-(3,4-dichloro-6-hydroxyphenyl)-4-nitrobenzamide. The exact position of hydroxylation would depend on the specific CYP isoforms involved.

Amide Hydrolysis: Cleavage of the amide bond would yield two primary metabolites: 3,4-dichloroaniline and 4-nitrobenzoic acid. Both of these metabolites can undergo further biotransformation. For example, 3,4-dichloroaniline can be further metabolized, and 4-nitrobenzoic acid can be reduced or conjugated.

Table 2: Predicted Major Metabolites of this compound

| Metabolite Name | Proposed Pathway |

| N-(3,4-dichlorophenyl)-4-nitrosobenzamide | Nitroreduction (Intermediate) |

| N-(3,4-dichlorophenyl)-4-(hydroxyamino)benzamide | Nitroreduction (Intermediate) |

| 4-Amino-N-(3,4-dichlorophenyl)benzamide | Nitroreduction (Final Product) |

| Hydroxylated-N-(3,4-dichlorophenyl)-4-nitrobenzamide | Aromatic Hydroxylation |

| 3,4-Dichloroaniline | Amide Hydrolysis |

| 4-Nitrobenzoic acid | Amide Hydrolysis |

Metabolic Stability Profiling in Liver S9 Fractions or Microsomes

Metabolic stability is a critical parameter in assessing the persistence of a compound in a biological system. In vitro assays using liver S9 fractions or microsomes are standard methods for determining this stability. These assays measure the rate of disappearance of the parent compound over time when incubated with the enzyme preparation.

While no specific data for this compound is available, the metabolic stability of such a compound would be influenced by its susceptibility to the metabolic pathways described above. A high rate of nitroreduction, hydroxylation, or hydrolysis would result in low metabolic stability (a short half-life). Conversely, resistance to these enzymatic transformations would lead to high metabolic stability.

For example, studies on other N-phenylbenzamide derivatives have shown that substitutions on the phenyl rings can significantly impact metabolic stability. mdpi.com In some cases, the introduction of certain functional groups can make the compound more resistant to metabolism. mdpi.com The metabolic stability of this compound would be a key determinant of its pharmacokinetic profile.

Table 3: Factors Influencing the Metabolic Stability of this compound

| Structural Feature | Potential Impact on Metabolic Stability | Rationale |

| 4-Nitro Group | Decrease | Substrate for nitroreductases |

| Dichlorophenyl Ring | Decrease | Susceptible to CYP-mediated hydroxylation |

| Amide Linkage | Decrease | Potential for amidase-catalyzed hydrolysis |

| Substitution Pattern | Modulate | Steric hindrance or electronic effects can alter enzyme affinity |

Role of Nitro Group Reduction in Biotransformation of this compound

The reduction of the nitro group is a pivotal event in the biotransformation of this compound. This reaction is catalyzed by a variety of nitroreductases, which are flavin-containing enzymes capable of reducing a broad range of nitroaromatic compounds. researchgate.netresearchgate.net

The reduction process typically involves a two-electron transfer mechanism, leading to the formation of a nitroso intermediate, which is then rapidly reduced to a hydroxylamine. google.com The hydroxylamine metabolite is often unstable and can undergo further reduction to the corresponding amine or rearrange to form other products.

Future Directions and Emerging Research Avenues for N 3,4 Dichlorophenyl 4 Nitrobenzamide

The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by technological advancements and a deeper understanding of molecular interactions. For N-(3,4-dichlorophenyl)-4-nitrobenzamide, a compound with a defined chemical structure, the future holds significant potential for exploration beyond its current characterization. Emerging research avenues are poised to refine its synthesis, elucidate its biological functions through powerful computational and systems-level approaches, and harness its structure for the development of sophisticated biological tools. These future directions promise to unlock new applications and a more profound understanding of this specific nitrobenzamide derivative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,4-dichlorophenyl)-4-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via amidation using 4-nitrobenzoyl chloride and 3,4-dichlorophenylamine. A common procedure involves dissolving the amine in dichloromethane, adding the acyl chloride, and using triethylamine as a base to neutralize HCl byproducts. Reaction completion is monitored via TLC, followed by sequential washing (diluted HCl, Na₂CO₃, brine) and purification via column chromatography (neutral Al₂O₃) .

- Optimization : Adjusting stoichiometry (1:1.2 amine-to-acyl chloride ratio), solvent polarity, or temperature (room temperature vs. reflux) can improve yields. Evidence suggests dichloromethane as optimal due to its low nucleophilicity and ability to stabilize intermediates .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~8.2 ppm for aromatic protons adjacent to nitro groups) confirm structural integrity .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 325.01) .

- UV-Vis Spectroscopy : Absorbance maxima (~260–280 nm) correlate with nitrobenzamide conjugation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to determine bond angles, torsion angles, and intermolecular interactions. SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule crystallography .

- Data Interpretation : For example, dihedral angles between the nitro group and benzene ring can clarify conjugation effects. Contradictions in spectral data (e.g., unexpected coupling constants in NMR) may be resolved by comparing experimental and computational (DFT) bond lengths .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogues of this compound?

- Approach :

- Pharmacophore Modeling : Replace substituents (e.g., nitro with methoxy) and assess bioactivity changes. Evidence from U-47700 (a structurally related opioid) shows that dichlorophenyl and nitro groups enhance receptor binding .

- Receptor Binding Assays : Use radioligand displacement studies (e.g., MOR/KOR/DOR receptors) to quantify affinity. Competitive inhibition constants (Kᵢ) are calculated via Cheng-Prusoff equations .

- Example : Analogues with electron-withdrawing groups (e.g., -NO₂) exhibit higher thermal stability and receptor affinity than electron-donating groups .

Q. How can researchers address contradictions in synthetic yields or spectral data across studies?

- Troubleshooting :

- Yield Discrepancies : Trace moisture or oxygen may deactivate reagents; use anhydrous solvents and inert atmospheres .

- Spectral Anomalies : Compare NMR data with computed spectra (e.g., ACD/Labs or ChemDraw) to identify misassignments. For example, overlapping aromatic signals may require 2D NMR (COSY, HSQC) .

Methodological Tables

Table 1 : Key NMR Data for this compound

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-2 (Ar-NO₂) | 8.20 | d (J=8.5 Hz) | Benzamide |

| C=O | 165.2 | - | Carbonyl |

Table 2 : Synthetic Yield Optimization

| Condition | Yield (%) | Notes |

|---|---|---|

| Room temperature | 68 | Baseline |

| Reflux (40°C) | 72 | Improved solubility |

| Anhydrous Na₂SO₄ | 75 | Enhanced drying |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.